molecular formula C7H9N3O3 B12355490 ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate

ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12355490
M. Wt: 183.16 g/mol
InChI Key: ZIOIYRXZVUBLLM-UHFFFAOYSA-N
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Description

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their biological and pharmaceutical significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4,6-triones, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-oxo-5H-pyrimidine-5-carboxylate
  • Ethyl 2-thioxo-6-oxo-5H-pyrimidine-5-carboxylate
  • Ethyl 2-methyl-6-oxo-5H-pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrogen bonds and other interactions that are crucial for its activity as an enzyme inhibitor and its potential therapeutic applications .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3-4H,2H2,1H3,(H2,8,10,11)

InChI Key

ZIOIYRXZVUBLLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=N)NC1=O

Origin of Product

United States

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